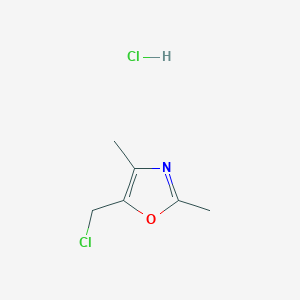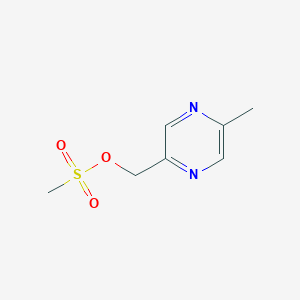![molecular formula C12H19N3S B12972562 2-((2,8-Diazaspiro[4.5]decan-8-yl)methyl)thiazole](/img/structure/B12972562.png)
2-((2,8-Diazaspiro[4.5]decan-8-yl)methyl)thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((2,8-Diazaspiro[4.5]decan-8-yl)methyl)thiazole is a chemical compound that belongs to the class of spirocyclic compounds. These compounds are characterized by a unique spiro structure, which involves a bicyclic system with a shared single atom. The presence of both diazaspiro and thiazole moieties in the structure makes this compound particularly interesting for various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2,8-Diazaspiro[4.5]decan-8-yl)methyl)thiazole typically involves the reaction of a thiazole derivative with a diazaspiro compound. One common method includes the use of tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane as starting materials . The reaction conditions often require the presence of a base, such as sodium hydride, and a solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to facilitate the formation of the spirocyclic structure.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The purification process often involves crystallization or chromatography to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-((2,8-Diazaspiro[4.5]decan-8-yl)methyl)thiazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the thiazole ring can be substituted with various nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
2-((2,8-Diazaspiro[4.5]decan-8-yl)methyl)thiazole has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex spirocyclic compounds.
Industry: Utilized in the development of new materials with unique properties due to its spirocyclic structure.
Mechanism of Action
The mechanism of action of 2-((2,8-Diazaspiro[4.5]decan-8-yl)methyl)thiazole involves its interaction with specific molecular targets. For instance, as a RIPK1 inhibitor, it blocks the activation of the necroptosis pathway, which is a form of programmed cell death . This inhibition is achieved by binding to the kinase domain of RIPK1, preventing its phosphorylation and subsequent activation of downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2,8-Diazaspiro[4.5]decan-1-one: Another spirocyclic compound with similar structural features but different functional groups.
2-(2,8-Diazaspiro[4.5]decan-8-yl)pyrimidin-4-amine: Known for its role as a CCR4 antagonist.
Uniqueness
What sets 2-((2,8-Diazaspiro[4.5]decan-8-yl)methyl)thiazole apart is its combination of diazaspiro and thiazole moieties, which confer unique chemical reactivity and biological activity. Its ability to inhibit RIPK1 makes it particularly valuable in the context of inflammatory disease research.
Properties
Molecular Formula |
C12H19N3S |
|---|---|
Molecular Weight |
237.37 g/mol |
IUPAC Name |
2-(2,8-diazaspiro[4.5]decan-8-ylmethyl)-1,3-thiazole |
InChI |
InChI=1S/C12H19N3S/c1-4-13-10-12(1)2-6-15(7-3-12)9-11-14-5-8-16-11/h5,8,13H,1-4,6-7,9-10H2 |
InChI Key |
YRWNRTYNPOQKQJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC12CCN(CC2)CC3=NC=CS3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-([1,1'-Biphenyl]-4-yl)-2-fluoropropan-1-ol](/img/structure/B12972499.png)







![N-Boc-2,5-diaza-bicyclo[2.2.1]heptane ditrifluoroacetate](/img/structure/B12972550.png)


